

structure elucidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Cat. No.: B093471

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**

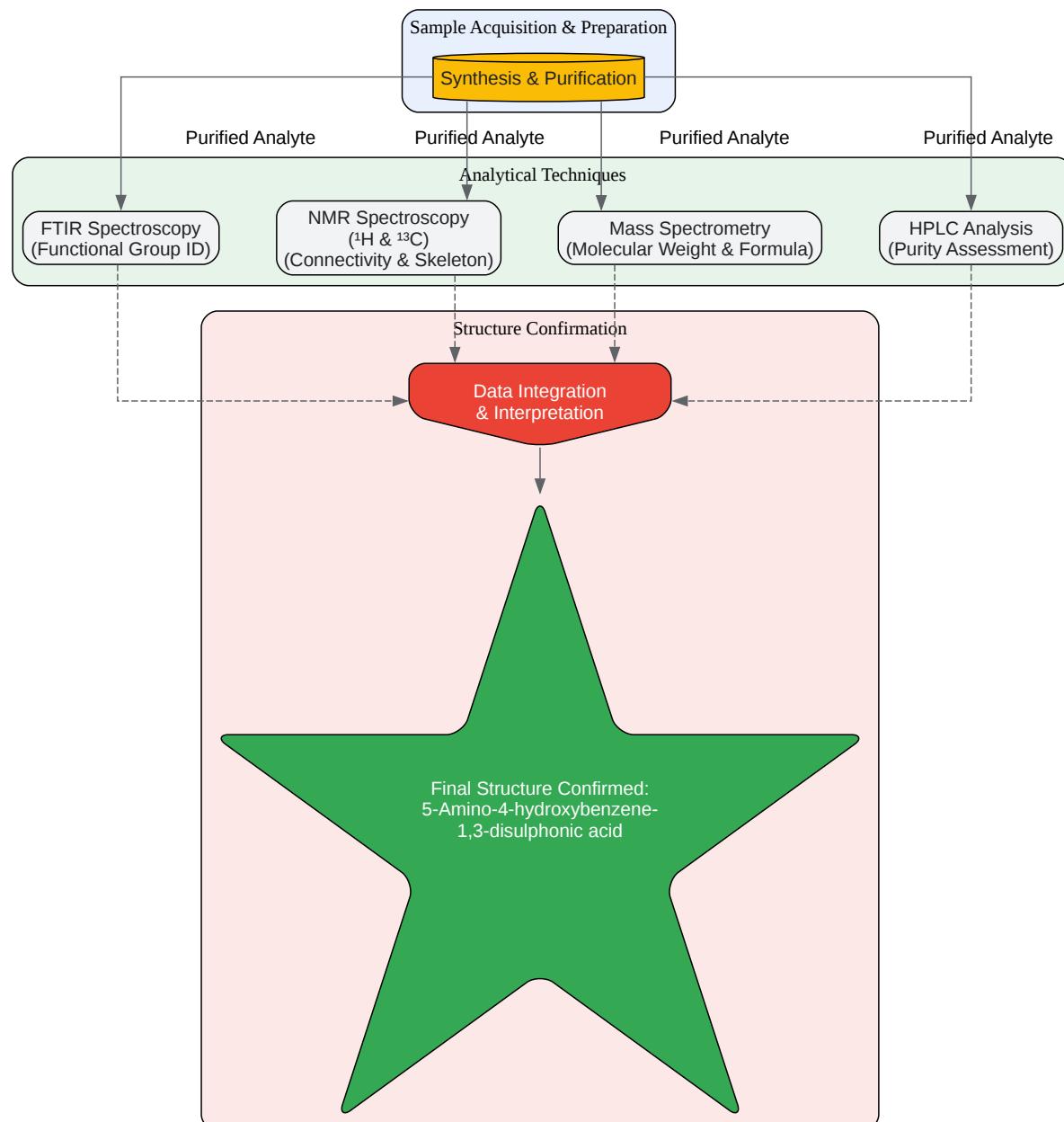
Foreword: A Multifaceted Approach to Molecular Confirmation

The definitive identification of a chemical entity is the bedrock of all subsequent research and development. For a molecule like **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** (CAS No: 120-98-9), which serves as a crucial intermediate in the synthesis of azo dyes and possesses potential biological activities, unequivocal structure confirmation is not merely an academic exercise—it is a prerequisite for ensuring purity, predicting reactivity, and guaranteeing downstream application success.^[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, grounded in the principles of modern analytical chemistry. We will progress from foundational property assessment to advanced spectroscopic and chromatographic techniques. Each step is designed to be a self-validating system, where the data from one method corroborates and refines the hypotheses drawn from another. This integrated approach ensures the highest fidelity in structure elucidation, providing researchers, scientists, and drug development professionals with a reliable framework for their work.

Foundational Characterization and Physicochemical Properties

Before embarking on complex spectroscopic analysis, a thorough understanding of the compound's basic properties is essential. These characteristics not only provide initial identification clues but also inform the selection of appropriate solvents and analytical conditions for subsequent experiments.


The subject of our investigation is **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**, a substituted aromatic compound.^[1] Its structure consists of a benzene ring functionalized with an amino (-NH₂), a hydroxyl (-OH), and two sulphonic acid (-SO₃H) groups.

Property	Value	Source
IUPAC Name	5-amino-4-hydroxybenzene-1,3-disulfonic acid	[1] [2]
CAS Number	120-98-9	[1] [3]
Molecular Formula	C ₆ H ₇ NO ₇ S ₂	[1] [2]
Molecular Weight	269.25 g/mol	[1] [4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	~170 °C	[1] [5]
Solubility	Soluble in water	[1] [6]

A note on synthesis context: This compound is typically synthesized via the nitration of 4-hydroxy-1,3-benzenedisulfonic acid, followed by a reduction step.^{[3][7]} Awareness of this pathway is critical, as it informs the potential impurity profile, which may include starting materials or incompletely reacted intermediates.

The Elucidation Workflow: An Integrated Spectroscopic & Chromatographic Strategy

The core of structure elucidation lies in the synergistic application of multiple analytical techniques. No single method provides a complete picture; rather, each offers a unique piece of the structural puzzle. Our workflow is designed to logically assemble these pieces into a definitive conclusion.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structure elucidation of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

Expertise & Rationale: FTIR spectroscopy is the initial reconnaissance tool. It excels at identifying the characteristic functional groups present in a molecule by detecting their vibrational frequencies. For our target compound, we expect to see distinct signals for the O-H (hydroxyl), N-H (amino), S=O (sulphonic acid), and C=C (aromatic) bonds.

Anticipated FTIR Absorption Bands:

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Characteristics
-OH (hydroxyl)	O-H Stretch	3200 - 3600	Broad
-NH ₂ (amino)	N-H Stretch	3300 - 3500	Two sharp bands (symm. & asymm.)
Aromatic Ring	C-H Stretch	3000 - 3100	Sharp, weak to medium
Aromatic Ring	C=C Stretch	1450 - 1600	Multiple sharp bands
-SO ₃ H (sulphonic)	S=O Stretch	1150 - 1250 & 1030 - 1080	Strong, sharp (asymm. & symm.)
-SO ₃ H (sulphonic)	S-O Stretch	650 - 770	Strong

Note: The broad O-H stretch from the hydroxyl group may overlap with the N-H stretches and moisture.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

- Sample Preparation: Gently grind 1-2 mg of the dried **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** sample with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.
- Background Collection: Place the empty spectrometer sample holder in the beam path and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: Perform baseline correction and peak picking on the acquired spectrum. Compare the observed peak positions with the expected values to confirm the presence of key functional groups.^{[8][9][10]}

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: If FTIR provides the list of ingredients, NMR provides the assembly instructions. It maps the molecular skeleton, revealing how atoms are connected. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

¹H NMR Spectroscopy

For **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**, the aromatic region of the ¹H NMR spectrum is paramount. The benzene ring has two remaining protons. Their chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the strong electron-withdrawing effects of the two -SO₃H groups. Their splitting pattern will definitively prove their positions relative to each other.

Predicted ¹H NMR Signals (in D₂O):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
H-2	7.2 - 7.6	Doublet (d)	Ortho to one $-\text{SO}_3\text{H}$ group and meta to the other.
H-6	7.8 - 8.2	Doublet (d)	Ortho to two electron-withdrawing $-\text{SO}_3\text{H}$ groups.

Note on solvent: Using Deuterium Oxide (D_2O) as the solvent is advantageous. The acidic protons of the $-\text{OH}$, $-\text{NH}_2$, and $-\text{SO}_3\text{H}$ groups will exchange with deuterium, causing their signals to disappear from the spectrum. This simplifies the aromatic region and confirms the presence of these exchangeable protons.

^{13}C NMR Spectroscopy

This technique will confirm the six distinct carbon environments of the benzene ring. The chemical shifts are highly sensitive to the attached functional groups.

Predicted ^{13}C NMR Signals (in D_2O):

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-4 (C-OH)	150 - 160	Carbon bearing the hydroxyl group, deshielded.
C-5 (C-NH ₂)	135 - 145	Carbon bearing the amino group.
C-1, C-3 (C-SO ₃ H)	125 - 140	Carbons bearing the sulphonic acid groups.
C-2, C-6	115 - 130	Aromatic CH carbons.

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh and dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D_2O) in a standard 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogenous magnetic field.
- 1H NMR Acquisition:
 - Acquire a standard one-pulse 1H spectrum.
 - Set the spectral width to cover a range of approximately 0-12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual HDO signal at ~4.79 ppm.[11]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This removes C-H splitting and results in a single peak for each unique carbon.
 - Set the spectral width to cover a range of approximately 0-200 ppm.
 - A greater number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction. Integrate the 1H signals and pick the peaks for both spectra.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. For a polar and non-volatile molecule like this, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the technique of choice. It will provide a mass measurement with enough accuracy to confirm the molecular formula.

Predicted Mass Spectrometry Data (ESI-HRMS):

Ion	Calculated Exact Mass
$[M-H]^-$	267.9582
$[M+H]^+$	269.9738
$[M+Na]^+$	291.9558

Note: In negative ion mode ($[M-H]^-$), the loss of a proton from one of the acidic groups is expected. In positive ion mode, protonation ($[M+H]^+$) or sodiation ($[M+Na]^+$) can occur.

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a suitable solvent mixture like 50:50 acetonitrile:water.
- Instrumentation:
 - LC System: Use an HPLC system to introduce the sample. For this polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a standard C18 column.[12]
 - Mass Spectrometer: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is required.
- Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection.
- Data Acquisition: Acquire a full scan mass spectrum. The observed mass-to-charge ratio (m/z) of the molecular ion should be compared to the calculated exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
- Tandem MS (MS/MS): For further confirmation, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern (e.g., loss of SO_3) can provide additional structural information.[12]

HPLC and UV-Vis Spectroscopy: Purity and Electronic Structure

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While spectroscopy elucidates the structure, chromatography confirms its purity. An HPLC analysis is essential to ensure the characterized sample is a single component and not a mixture. Due to the high polarity of the two sulphonic acid groups, a standard reversed-phase (RP-HPLC) method may show poor retention.[12][13]

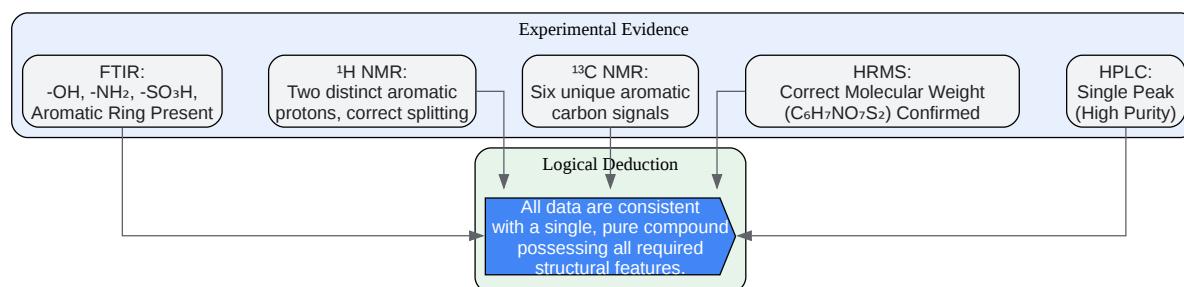
Recommended HPLC Method:

Parameter	Recommended Condition
Column	HILIC or Reversed-Phase C18 (with ion-pairing agent)
Mobile Phase	Acetonitrile/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid for MS compatibility)
Flow Rate	0.5 - 1.0 mL/min
Detection	UV-Vis Diode Array Detector (DAD)
Injection Volume	5 - 10 μ L

A successful separation should yield a single, sharp, symmetrical peak, indicating a pure compound.

UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π -system. The substituted benzene ring is a chromophore, and its absorption maxima (λ_{max}) are characteristic of its structure.


Protocol & Expected Results:

- Prepare a dilute, known concentration of the compound in water or a suitable buffer.

- Use a dual-beam UV-Vis spectrophotometer to scan the absorbance from approximately 200 to 400 nm.
- The spectrum of an aromatic compound typically shows two primary absorption bands.[14] For this structure, expect absorptions related to the $\pi \rightarrow \pi^*$ transitions of the substituted benzene ring, likely in the 220-250 nm and 270-310 nm ranges.

Data Synthesis: Assembling the Final Structure

The true power of this workflow lies in the integration of all data points. No single piece of evidence is sufficient, but together they form an unassailable conclusion.

[Click to download full resolution via product page](#)

Caption: Integration of multi-technique data to confirm the final structure.

Summary of Confirming Evidence:

- FTIR confirms the presence of all required functional groups (-OH, -NH₂, -SO₃H, aromatic ring).
- ¹H and ¹³C NMR establish the carbon-hydrogen framework of a disubstituted benzene ring with the correct connectivity and number of unique atoms.

- HRMS provides the exact molecular weight, confirming the elemental formula of C₆H₇NO₇S₂.
- HPLC demonstrates that the analyzed sample is of high purity.

By methodically applying this multi-faceted analytical approach, a researcher can confidently and definitively elucidate and confirm the structure of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**, providing a solid foundation for any further application or study.

References

- PrepChem.com. Preparation of 5-amino-4-hydroxybenzene-1,3-disulfonic acid.
- SpectraBase. 2-Aminophenol-4-sulfonic acid - Optional[FTIR] - Spectrum.
- PubChem. **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**.
- Pfizer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- SIELC Technologies. (2018, May 16). **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**.
- ChemBK. **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** - Introduction.
- ResearchGate. (n.d.). Fig. S1. 1 H NMR of 4,5-dihydroxybenzene-1,3-disulfonic acid.
- Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | 120-98-9 [smolecule.com]
- 2. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | C₆H₇NO₇S₂ | CID 67127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | 120-98-9 [chemicalbook.com]
- 4. 5-Amino-4-hydroxybenzene-1,3-disulfonic acid [dyestuffintermediates.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Aminophenol-4-sulfonic acid(98-37-3) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- To cite this document: BenchChem. [structure elucidation of 5-Amino-4-hydroxybenzene-1,3-disulphonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093471#structure-elucidation-of-5-amino-4-hydroxybenzene-1-3-disulphonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com